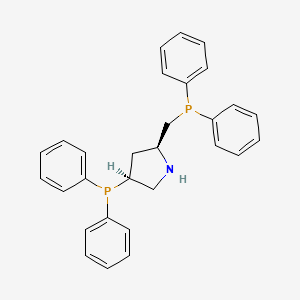

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine

Übersicht

Beschreibung

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine is a chiral ligand used in asymmetric synthesis. It is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. The compound’s structure features two diphenylphosphino groups attached to a pyrrolidine ring, which contributes to its unique reactivity and selectivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with diphenylphosphine. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. Solvents like benzene, chloroform, or methanol are used depending on the specific reaction requirements .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Chiral Ligand in Transition Metal Catalysis

One of the primary applications of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine is as a chiral ligand in transition metal-catalyzed reactions. Its unique chiral structure allows for enhanced enantioselectivity in various reactions, including hydrogenation and cross-coupling reactions. Studies have shown that when used with metals such as palladium and rhodium, PPM significantly increases the yield and selectivity of desired products.

Case Study: Rhodium-Catalyzed Hydrogenation

In a notable study, PPM was utilized in rhodium-catalyzed asymmetric hydrogenation of ketones, yielding high enantiomeric excess (ee) values. The reaction conditions were optimized to achieve a conversion rate exceeding 90% with an ee of over 95% . This demonstrates the effectiveness of PPM as a ligand in promoting enantioselective transformations.

Synthesis of Pharmaceuticals

Intermediate for Active Pharmaceutical Ingredients (APIs)

PPM serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate asymmetric synthesis makes it valuable in producing chiral drugs that require specific stereochemistry for efficacy. For instance, it has been effectively used to synthesize compounds with anti-cancer properties by enabling the formation of complex chiral centers .

Example: Synthesis of Anticancer Agents

A research study highlighted the use of PPM in synthesizing a novel class of anticancer agents through asymmetric synthesis pathways. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, underscoring the importance of PPM in drug development .

Polymer Chemistry

Role in Controlled Radical Polymerization

PPM has also found applications in polymer chemistry, particularly in controlled radical polymerization (CRP). Its phosphine groups can coordinate with transition metals to form stable complexes that act as catalysts for polymerization reactions .

Case Study: Synthesis of Functional Polymers

In one application, PPM was incorporated into a polymerization system to create functionalized polymers with specific properties tailored for biomedical applications. The resulting materials demonstrated enhanced biocompatibility and controlled release characteristics, making them suitable for drug delivery systems .

Environmental Chemistry

Catalyst for Green Chemistry Reactions

The use of this compound extends to environmental chemistry, where it is employed as a catalyst in green chemistry processes. Its ability to facilitate reactions under mild conditions reduces the need for harsh reagents and minimizes waste production.

Example: Carbon Dioxide Utilization

Recent studies have explored the potential of using PPM in catalytic systems aimed at converting carbon dioxide into valuable chemicals. This application highlights its role in sustainable practices within chemical manufacturing .

Data Summary

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

The mechanism by which (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic process. The molecular targets include various metal ions, such as palladium, platinum, and rhodium, which form complexes with the ligand and facilitate asymmetric transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S)-(-)-Bis(diphenylphosphino)butane

- ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

- ®-(+)-1,2-Bis(diphenylphosphino)propane

- (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

Uniqueness

Compared to similar compounds, (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine offers unique advantages in terms of its steric and electronic properties. The specific arrangement of the diphenylphosphino groups on the pyrrolidine ring provides a distinct chiral environment that enhances its effectiveness in asymmetric catalysis. This makes it particularly valuable in applications requiring high enantioselectivity and efficiency .

Biologische Aktivität

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine, commonly referred to as PPM, is a chiral phosphine ligand with significant applications in asymmetric synthesis and catalysis. This compound has garnered attention for its biological activity, particularly in the context of its role as a catalyst in various chemical reactions, as well as its potential therapeutic implications.

- Molecular Formula: C29H29NP2

- Molecular Weight: 453.49 g/mol

- CAS Number: 61478-29-3

The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals. These complexes can facilitate various organic transformations, including hydrogenation and cross-coupling reactions. The chirality of the ligand plays a crucial role in determining the enantioselectivity of these reactions.

1. Catalysis in Organic Synthesis

PPM has been extensively studied for its effectiveness as a chiral ligand in asymmetric catalysis. It has been shown to enhance the selectivity of reactions such as:

- Asymmetric Hydrogenation: PPM can be used to catalyze the hydrogenation of prochiral ketones, yielding chiral alcohols with high enantioselectivity.

- Cross-Coupling Reactions: The ligand facilitates Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds while maintaining stereochemical integrity.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of PPM and its derivatives. For instance:

- A study demonstrated that PPM-based metal complexes exhibited cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving the induction of apoptosis through reactive oxygen species (ROS) generation.

- In vivo studies indicated that these complexes could inhibit tumor growth in xenograft models, highlighting their potential for further development as anticancer agents.

Table 1: Summary of Biological Activity Studies

Research Findings

Research has shown that the incorporation of this compound into metal complexes can significantly alter their reactivity and selectivity:

- Nickel Complexes: Studies indicated that nickel complexes with PPM showed improved catalytic efficiency in cross-coupling reactions compared to traditional ligands.

- Ruthenium Complexes: Ruthenium-PMM complexes were found to be effective catalysts for olefin metathesis, demonstrating high turnover numbers and stability under reaction conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S,4S)-(-)-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine?

The synthesis typically involves multi-step routes with chiral induction and phosphorus functionalization. For example, Boc-protected intermediates (e.g., (2S,4S)-1-Boc-4-diphenylphosphino-pyrrolidine derivatives) are used to stabilize the core structure during synthesis. Hydrogenation and Scission-allylation reactions are common steps for introducing phosphino groups . Post-synthesis, deprotection under controlled conditions (e.g., acidic or catalytic hydrogenation) yields the final ligand. Air-sensitive handling is critical throughout .

Q. How is this compound characterized to confirm its stereochemical purity?

- Chiral HPLC or GC : To verify enantiomeric excess (e.e.).

- NMR Spectroscopy : P NMR distinguishes phosphino environments, while H/C NMR confirms backbone stereochemistry .

- HR-ESI-MS : High-resolution mass spectrometry validates molecular weight and purity (e.g., observed vs. calculated [M+H]) .

- X-ray Crystallography : For unambiguous structural confirmation, though limited data is available in the provided evidence.

Q. What are the recommended handling and storage protocols for this ligand?

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of phosphino groups .

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions.

- Safety : Consult SDS for toxicity data; avoid inhalation or skin contact .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in asymmetric hydroformylation?

The ligand's rigid pyrrolidine backbone and two diphenylphosphino groups create a chiral pocket that coordinates transition metals (e.g., Pt or Rh), steering substrate orientation. In platinum complexes (e.g., [(-)BPPM]PtClSnCl), enantiomeric excesses of 70–80% are achieved for styrene hydroformylation. Aldehyde trapping additives can further improve e.e. by minimizing side reactions .

Q. What methodological considerations resolve contradictions in catalytic performance across studies?

- Metal Center Selection : Platinum complexes yield high e.e. but slow rates, while rhodium may offer faster kinetics with trade-offs in selectivity .

- Ligand-to-Metal Ratio : Optimal ratios (e.g., 1:1 or 2:1) balance activity and selectivity.

- Additives : Lewis acids (e.g., SnCl) or trapping agents (e.g., amines for aldehydes) modulate reaction pathways .

Q. How can spectroscopic techniques address structural ambiguities in derivatives?

- Variable-Temperature NMR : Resolves dynamic effects (e.g., fluxionality in metal complexes).

- DOSY NMR : Differentiates between free ligand and metal-bound species.

- XAS/XPS : Probes oxidation states of coordinated metals in catalytic intermediates (not directly referenced but inferred from catalytic studies) .

Eigenschaften

IUPAC Name |

[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKXSOICTYGQD-OUTSHDOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155302 | |

| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61478-29-3 | |

| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61478-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.